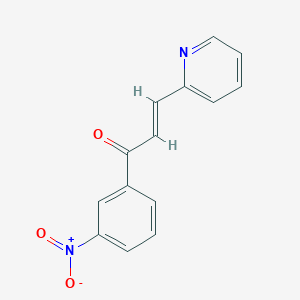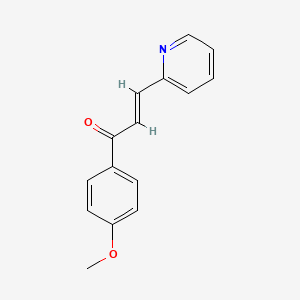
1-(4-Methoxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of WR-190706 involves the reaction of 4-methoxybenzaldehyde with 2-acetylpyridine in the presence of a base, such as sodium hydroxide, to form the desired product through an aldol condensation reaction . The reaction conditions typically include a solvent like ethanol and a temperature range of 25-30°C. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
WR-190706 undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of WR-190706 can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of the corresponding alcohol.
Scientific Research Applications
WR-190706 has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: WR-190706 is studied for its potential as an inhibitor of specific enzymes and proteins, making it a valuable tool in biochemical research.
Mechanism of Action
The mechanism of action of WR-190706 involves its interaction with specific molecular targets, such as enzymes and receptors. It is believed to exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and gene expression . The exact molecular pathways involved are still under investigation, but preliminary studies suggest that WR-190706 may inhibit the activity of certain kinases and transcription factors .
Comparison with Similar Compounds
WR-190706 can be compared with other similar compounds, such as:
- 1-(4-methoxyphenyl)-3-(pyridin-3-yl)prop-2-en-1-one
- 1-(4-methoxyphenyl)-3-(pyridin-4-yl)prop-2-en-1-one
- 1-(4-methoxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-ol
These compounds share similar structural features but differ in the position of the pyridine ring or the presence of different functional groups. WR-190706 is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C15H13NO2 |
|---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
(E)-1-(4-methoxyphenyl)-3-pyridin-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C15H13NO2/c1-18-14-8-5-12(6-9-14)15(17)10-7-13-4-2-3-11-16-13/h2-11H,1H3/b10-7+ |
InChI Key |
PUUXTLUBRGYYIL-JXMROGBWSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=N2 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(5-(4-phenylpiperazin-1-yl)pentyl)benzo[cd]indol-2(1H)-one](/img/structure/B10853753.png)
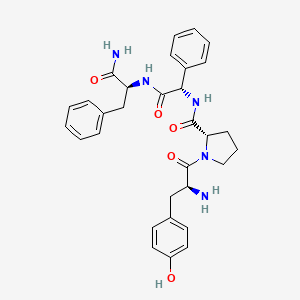
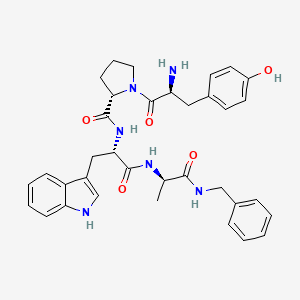
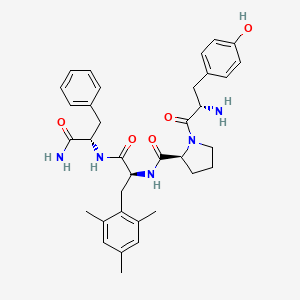


![(S)-N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B10853778.png)
![8-Ethyl-6-methoxy-3-methyl-8H-1,3a,7,8,9-pentaaza-dibenzo[e,h]azulene](/img/structure/B10853782.png)
![(R)-{3-[(4-Chlorophenyl)-(2-chloropyridin-3-yl)methoxy]azetidin-1-yl}piperidin-1-ylmethanone](/img/structure/B10853792.png)

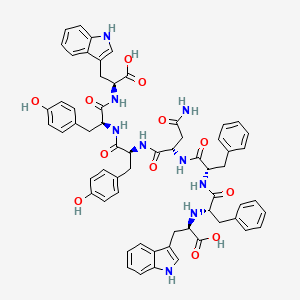
![1-[(1S)-2-(4-methylpiperazin-1-yl)-1-[3-(trifluoromethoxy)phenyl]ethyl]cyclohexan-1-ol;dihydrochloride](/img/structure/B10853808.png)
![tert-butyl (2S)-1-[(2R)-2-[2-(hydroxyamino)-2-oxoethyl]hexanoyl]pyrrolidine-2-carboxylate](/img/structure/B10853824.png)
